molecular formula C9H7ClO4 B13533240 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13533240
M. Wt: 214.60 g/mol
InChI Key: UVZXGDOSSJNLRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific role as an auxin influx inhibitor and its distinct chlorinated structure. Its ability to interfere with auxin transport sets it apart from other similar compounds .

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7ClO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)

InChI Key

UVZXGDOSSJNLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)O

Origin of Product

United States

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